(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid
Overview
Description
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is a chiral cyclopropane derivative with a phenyl group attached to the second carbon of the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds or carbenes. One common method is the Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to generate the cyclopropane ring. Another approach involves the use of transition metal catalysts, such as rhodium or copper, to facilitate the cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound often employs enantioselective synthesis techniques to obtain the desired chiral configuration. This can be achieved through the use of chiral catalysts or chiral auxiliaries that induce the formation of the (1R,2S) enantiomer with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of phenylcyclopropanone or phenylcyclopropanecarboxylic acid.
Reduction: Formation of phenylcyclopropanol or phenylcyclopropanal.
Substitution: Formation of nitrophenylcyclopropane or bromophenylcyclopropane.
Scientific Research Applications
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring’s strained nature can facilitate reactions with nucleophiles or electrophiles, leading to the formation of various bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-2-phenylcyclopropanecarboxylic acid: Similar structure but with an amino group instead of a carboxylic acid group.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: Similar structure but with difluorophenyl substitution.
(1R,2S)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid: Similar structure but with a methoxycarbonyl group.
Uniqueness
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is unique due to its specific chiral configuration and the presence of a phenyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(1R,2S)-2-phenylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48126-51-8 | |
Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048126518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,2S)-2-phenylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-CIS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTN6536VE6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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